Terizidone
Vue d'ensemble
Description
La térizidone est un composé pharmaceutique principalement utilisé dans le traitement de la tuberculose, en particulier la tuberculose multirésistante (MDR-TB). C’est un dérivé de la cycloserine qui présente des propriétés bactériostatiques, ce qui signifie qu’elle inhibe la croissance et la reproduction des bactéries plutôt que de les tuer directement .
Applications De Recherche Scientifique
Terizidone has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of oxazolidinones and their derivatives.
Biology: Investigated for its effects on bacterial cell wall synthesis and its potential to inhibit bacterial growth.
Medicine: Primarily used in the treatment of MDR-TB, often in combination with other anti-tuberculosis drugs.
Industry: Utilized in the development of new antibiotics and in the study of drug resistance mechanisms.
Mécanisme D'action
La térizidone exerce ses effets en inhibant de manière compétitive l’enzyme qui incorpore l’alanine dans un dipeptide alanyl-alanine. Cette interférence perturbe la formation du peptidoglycane, qui est cruciale pour la synthèse de la paroi cellulaire bactérienne, inhibant finalement la croissance bactérienne .
Composés similaires :
Cycloserine : Le composé parent à partir duquel la térizidone est dérivée. Les deux composés partagent des mécanismes d’action similaires, mais diffèrent par leurs propriétés pharmacocinétiques.
Isoniazide : Un autre médicament antituberculeux qui inhibe la synthèse de l’acide mycolique, une cible différente de celle de la térizidone.
Ethionamide : Semblable à l’isoniazide, il cible la synthèse de l’acide mycolique, mais est utilisé dans les cas où une résistance aux médicaments de première ligne est présente.
Unicité de la térizidone : L’unicité de la térizidone réside dans sa double action de prodrogue de la cycloserine et sa capacité à inhiber la synthèse de la paroi cellulaire bactérienne par un mécanisme différent de celui des autres médicaments antituberculeux. Cela en fait une option précieuse dans le traitement de la MDR-TB .
Analyse Biochimique
Biochemical Properties
Terizidone is a bacteriostatic second-line agent for multi-drug resistant tuberculosis (MDR-TB) used internationally . It is a combination of two molecules of cycloserine . The mechanism of action includes competitively inhibiting l-alanine racemase and d-alanine ligase to inhibit cell wall synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It competitively inhibits l-alanine racemase and d-alanine ligase, enzymes crucial for cell wall synthesis . This inhibition can lead to changes in gene expression and cellular function.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of cell walls. It interacts with enzymes such as l-alanine racemase and d-alanine ligase
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely interacts with enzymes located in the bacterial cell wall .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la térizidone implique la condensation de deux molécules de cycloserine avec le téréphtalaldéhyde. La réaction se produit généralement dans un solvant organique sous des conditions contrôlées de température et de pH afin de garantir la formation du produit souhaité.
Méthodes de production industrielle : En milieu industriel, la production de térizidone suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’utilisation de réactifs et de solvants de haute pureté, ainsi que des techniques de purification avancées pour obtenir la térizidone sous sa forme pure. Le produit final est ensuite formulé en capsules ou en comprimés pour un usage médical .
Analyse Des Réactions Chimiques
Types de réactions : La térizidone subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : La térizidone peut s’hydrolyser pour former de la cycloserine, qui est son métabolite actif.
Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels présents dans la molécule de térizidone, modifiant potentiellement ses propriétés pharmacologiques.
Substitution : La térizidone peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants :
Hydrolyse : Elle se produit généralement en solutions aqueuses en milieu acide ou basique.
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Principaux produits formés :
Cycloserine : Le principal produit formé par l’hydrolyse de la térizidone.
Divers dérivés oxydés ou réduits : En fonction des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
La térizidone a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier le comportement des oxazolidinones et de leurs dérivés.
Biologie : Étudiée pour ses effets sur la synthèse de la paroi cellulaire bactérienne et son potentiel à inhiber la croissance bactérienne.
Médecine : Principalement utilisée dans le traitement de la MDR-TB, souvent en association avec d’autres médicaments antituberculeux.
Industrie : Utilisée dans le développement de nouveaux antibiotiques et dans l’étude des mécanismes de résistance aux médicaments.
Comparaison Avec Des Composés Similaires
Cycloserine: The parent compound from which terizidone is derived. Both compounds share similar mechanisms of action but differ in their pharmacokinetic properties.
Isoniazid: Another anti-tuberculosis drug that inhibits mycolic acid synthesis, a different target compared to this compound.
Ethionamide: Similar to isoniazid, it targets mycolic acid synthesis but is used in cases where resistance to first-line drugs is present.
Uniqueness of this compound: this compound’s uniqueness lies in its dual action as a prodrug of cycloserine and its ability to inhibit bacterial cell wall synthesis through a different mechanism compared to other anti-tuberculosis drugs. This makes it a valuable option in the treatment of MDR-TB .
Propriétés
IUPAC Name |
4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKYYBOHSVLGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865245, DTXSID70905098 | |
Record name | 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25683-71-0, 6819-23-4 | |
Record name | 4,4′-[1,4-Phenylenebis(methylidynenitrilo)]bis[3-isoxazolidinone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25683-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terizidone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terizidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Terizidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERIZIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1199LEX5N8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Terizidone and how does it work?
A1: this compound (TZD) is a prodrug of cycloserine (CS), a second-line antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). TZD consists of two molecules of CS linked together. [] Once in the body, TZD is metabolized into CS, which then exerts its antibacterial effect by inhibiting two enzymes crucial for Mycobacterium tuberculosis cell wall synthesis: D-alanine racemase and D-alanine ligase. [, ]
Q2: Does this compound have a better safety profile compared to cycloserine?
A2: While this compound was introduced with the aim of improving tolerability compared to cycloserine, the available evidence from meta-analyses suggests no significant difference or only moderately better safety. [] Further research is needed to fully elucidate this aspect.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C12H14N4O6 and a molecular weight of 310.26 g/mol. []
Q4: How is this compound structurally characterized?
A4: Various analytical techniques are employed for the structural characterization of TZD, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the compound's purity, structure, and fragmentation patterns. [, , , ]
Q5: What is known about the pharmacokinetics of this compound and its metabolite cycloserine?
A5: Studies have shown that TZD achieves higher blood concentrations than CS after administration of equivalent doses. [] This suggests that TZD is metabolized into CS more efficiently, potentially leading to higher CS exposure. Research indicates that dose is a key factor influencing the area under the curve (AUC) for cycloserine after TZD administration. []
Q6: Are there any differences in this compound pharmacokinetics in specific patient populations?
A7: Studies show that elderly patients exhibit higher blood concentrations and slower excretion of TZD compared to younger individuals. [] Further research is needed to assess the clinical significance of this finding.
Q7: How does HIV infection and antiretroviral therapy (ART) influence MDR-TB treatment outcomes in patients receiving this compound?
A8: A study investigating this question found that HIV infection and ART did not significantly impact the cure rates of MDR-TB in patients treated with TZD-containing regimens. []
Q8: What are the implications of additional drug resistance beyond XDR-TB in patients receiving this compound?
A12: A meta-analysis demonstrated that XDR-TB patients with additional resistance to other second-line drugs, including TZD, had significantly lower cure rates and higher odds of treatment failure and death. [] This highlights the need for effective treatment strategies and new drugs to combat highly resistant TB strains.
Q9: What analytical methods are used to quantify this compound in pharmaceutical formulations?
A13: Several analytical methods have been developed for TZD quantification, including spectrophotometry, area under the curve (AUC) analysis, first-order derivative spectrophotometry, and HPLC methods. [, ] These methods offer a range of sensitivity and complexity for different analytical purposes.
Q10: Has a stability-indicating method been developed for this compound analysis?
A14: Yes, a stability-indicating RP-HPLC method has been developed and validated for TZD determination. This method allows for the separation and quantification of TZD from its degradation products under various stress conditions. []
Q11: What is the importance of impurity profiling in this compound research?
A15: Impurity profiling helps identify and characterize potential impurities and degradation products that may arise during TZD manufacturing, storage, and degradation. [] This information is crucial for ensuring drug safety and efficacy.
Q12: How is the quality of this compound controlled and assured?
A12: Quality control and assurance measures for TZD involve adhering to strict manufacturing practices, performing rigorous analytical testing, and implementing robust quality management systems throughout the drug development and distribution process.
Q13: What are the potential future applications of this compound in other research areas?
A17: While primarily used for MDR-TB treatment, TZD's structural features and metal-binding properties make it an interesting candidate for exploration in other areas, such as coordination chemistry and the development of novel metal-based drugs. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.